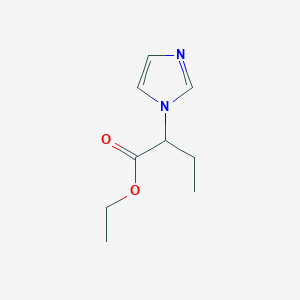

ethyl 2-(1H-imidazol-1-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-imidazol-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-8(9(12)13-4-2)11-6-5-10-7-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAIBCLVLGQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-(1H-imidazol-1-yl)butanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic protocol, predicted analytical data, and a workflow for its preparation, designed to be a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 1011398-11-0) is a small molecule featuring an imidazole ring linked to a butyrate ester moiety.[1] The imidazole functional group is a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The ester component can influence the compound's pharmacokinetic properties, such as its solubility and cell permeability. While specific biological activities for this exact compound are not widely reported in publicly available literature, related imidazole-containing molecules have demonstrated a range of bioactivities, including antiprotozoal and anti-HIV properties. This guide outlines a practical synthetic route and the expected analytical characterization of this compound.

Synthesis Methodology

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The proposed method involves the N-alkylation of imidazole with ethyl 2-bromobutanoate. This reaction is a common and effective way to form a carbon-nitrogen bond between a heterocyclic amine and an alkyl halide.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol:

A detailed experimental protocol for the synthesis is provided below. This protocol is based on general procedures for the N-alkylation of imidazoles.[2][3]

Materials:

-

Imidazole

-

Ethyl 2-bromobutanoate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (1.0 equivalent), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Addition of Reagent: To the stirred suspension, add ethyl 2-bromobutanoate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram:

Figure 2: Step-by-step synthesis workflow.

Characterization Data

The following tables summarize the predicted and known physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1011398-11-0 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow oil |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | s | 1H | Imidazole C2-H |

| ~7.0 - 7.1 | s | 1H | Imidazole C4/C5-H |

| ~6.9 - 7.0 | s | 1H | Imidazole C4/C5-H |

| ~4.6 - 4.7 | t | 1H | CH-N |

| ~4.2 - 4.3 | q | 2H | O-CH₂-CH₃ |

| ~2.0 - 2.2 | m | 2H | CH-CH₂-CH₃ |

| ~1.2 - 1.3 | t | 3H | O-CH₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | CH-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (Ester) |

| ~137 - 138 | Imidazole C2 |

| ~128 - 130 | Imidazole C4/C5 |

| ~118 - 120 | Imidazole C4/C5 |

| ~61 - 62 | O-CH₂-CH₃ |

| ~58 - 60 | CH-N |

| ~25 - 27 | CH-CH₂-CH₃ |

| ~14 - 15 | O-CH₂-CH₃ |

| ~10 - 12 | CH-CH₂-CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100 - 3150 | =C-H stretch (Imidazole) |

| ~2850 - 3000 | C-H stretch (Alkyl) |

| ~1730 - 1750 | C=O stretch (Ester) |

| ~1500 - 1550 | C=N stretch (Imidazole) |

| ~1050 - 1250 | C-O stretch (Ester) |

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 182.11 | [M]⁺ (Molecular ion) |

| 109.06 | [M - CO₂Et]⁺ |

| 81.06 | [C₄H₅N₂]⁺ (Imidazole fragment) |

Biological Context and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the imidazole moiety is a key component of many biologically active molecules. For instance, certain imidazole derivatives are known to act as inhibitors of enzymes such as p38 MAP kinase and cyclooxygenase (COX).

Hypothetical Signaling Pathway Involvement:

Should this molecule exhibit anti-inflammatory properties, a logical relationship for its mechanism of action could be the inhibition of a key inflammatory signaling pathway. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for such a molecule.

Figure 3: Hypothetical inhibition of a MAP kinase pathway.

This diagram illustrates a potential mechanism where the compound could inhibit a kinase cascade, thereby reducing the downstream expression of pro-inflammatory genes. This remains a hypothetical model pending experimental validation.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol is robust and relies on well-established chemical transformations. The tabulated spectroscopic data, while predicted, offer a reliable baseline for the analytical characterization of this compound. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this and related molecules.

References

Technical Guide: Physicochemical Properties of Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole moiety in numerous biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and logical workflows relevant to its potential application in drug development.

Physicochemical Properties

The experimental determination of several key physicochemical properties for this compound has not been extensively reported in publicly available literature. However, computational predictions and data from analogous structures provide valuable initial estimates.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1011398-11-0 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.223 g/mol | [1] |

| Melting Point | Not available (likely a liquid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents and limited solubility in water. | N/A |

| pKa (of imidazole ring) | Estimated ~6.5 - 7.5 | Based on similar imidazole compounds |

| LogP (calculated) | ~0.5 - 1.3 | [2][3] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the precise physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is critical for formulation and understanding its behavior in biological fluids.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: A range of solvents of varying polarity is chosen, including water, ethanol, methanol, dichloromethane, and n-octanol.

-

Procedure: A known amount of this compound (e.g., 1 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial at a controlled temperature.

-

Observation: The vials are agitated, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved material. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound in a saturated solution.

pKa Determination

The pKa value is essential for predicting the ionization state of the imidazole ring at different physiological pH values, which significantly impacts its interaction with biological targets and its membrane permeability.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption and distribution.

Methodology: Shake-Flask Method with HPLC Analysis

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and development of this compound.

Caption: Experimental Workflow for Characterization.

Caption: General Drug Discovery and Development Pipeline.

Conclusion

While comprehensive experimental data for this compound is not yet widely published, this guide provides the foundational information necessary for its scientific investigation. The outlined experimental protocols offer a clear path for the determination of its key physicochemical properties. A thorough characterization of these properties is an indispensable step in evaluating its potential as a lead compound in drug discovery and development, enabling researchers to make informed decisions regarding its progression through the development pipeline.

References

ethyl 2-(1H-imidazol-1-yl)butanoate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring an imidazole ring linked to a butyrate ester moiety. The imidazole functional group is a common scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This document provides a comprehensive overview of the available technical information for this compound, including its chemical structure, properties, and a proposed synthetic route. While specific biological data for this compound is limited in publicly available literature, the broader context of related imidazole derivatives suggests potential areas for investigation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is compiled from chemical supplier databases and computational models.

| Property | Value | Reference |

| CAS Number | 1011398-11-0 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC(C(=O)OCC)N1C=CN=C1 | [1][2] |

| InChI Key | RHAAIBCLVLGQBU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 44.1 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

Proposed Experimental Protocol: N-Alkylation of Imidazole

This synthesis involves the nucleophilic substitution reaction between imidazole and ethyl 2-bromobutanoate.

Materials:

-

Imidazole

-

Ethyl 2-bromobutanoate

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available in the scientific literature for this compound. However, the imidazole core is a key pharmacophore in a wide range of therapeutic agents. The presence of this moiety suggests that this compound could be explored for various biological activities.

Derivatives of imidazole are known to exhibit activities including:

-

Antifungal: Many azole antifungals, such as ketoconazole and miconazole, contain an imidazole ring and function by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.

-

Antiprotozoal: Compounds like metronidazole are effective against various protozoal infections.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases.[3]

-

Receptor Antagonism: The imidazole ring is a core component of histamine and its receptor antagonists.

The logical relationship between the imidazole core and its potential applications is illustrated below.

Caption: Logical relationship of the imidazole core to potential biological activities.

Quantitative Data

No quantitative biological or detailed analytical data for this compound has been found in the public domain. Researchers are encouraged to perform their own analyses. A template for relevant data is provided below.

| Assay Type | Data Type | Value |

| Antifungal Activity | MIC₅₀ | N/A |

| Cytotoxicity | CC₅₀ | N/A |

| Enzyme Inhibition | IC₅₀ | N/A |

| ¹H-NMR | Chemical Shifts (ppm) | N/A |

| ¹³C-NMR | Chemical Shifts (ppm) | N/A |

| Mass Spectrometry | m/z | N/A |

Conclusion

This compound is a readily synthesizable compound whose biological properties have not yet been extensively explored. Its structural similarity to a wide range of known bioactive molecules makes it an interesting candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and enzyme inhibition. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

References

Technical Guide: Spectral Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for ethyl 2-(1H-imidazol-1-yl)butanoate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a robust prediction of its spectral characteristics based on established principles and analogous compounds. It also includes a detailed hypothetical experimental protocol for its synthesis and spectral characterization.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through the N-alkylation of imidazole with a suitable ethyl 2-halobutanoate. The subsequent purification and spectral analysis are crucial for confirming the identity and purity of the final product.

Experimental Protocols

Synthesis of this compound

This procedure is a general method for the N-alkylation of imidazole.

-

Preparation: In a round-bottom flask, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution at room temperature. If using NaH, exercise caution and perform the addition under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: To the resulting mixture, add ethyl 2-bromobutanoate (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Data Acquisition

-

NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The mass spectrum would be acquired on a mass spectrometer with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Predicted 1H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Imidazole H-2 |

| ~7.0 | s | 1H | Imidazole H-4 |

| ~6.8 | s | 1H | Imidazole H-5 |

| ~4.5 | t | 1H | CH-N |

| ~4.2 | q | 2H | O-CH₂-CH₃ |

| ~2.1 | m | 2H | CH-CH₂-CH₃ |

| ~1.2 | t | 3H | O-CH₂-CH₃ |

| ~0.9 | t | 3H | CH-CH₂-CH₃ |

Predicted 13C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~137 | Imidazole C-2 |

| ~128 | Imidazole C-4 |

| ~119 | Imidazole C-5 |

| ~62 | O-CH₂ |

| ~60 | CH-N |

| ~26 | CH-CH₂ |

| ~14 | O-CH₂-CH₃ |

| ~11 | CH-CH₂-CH₃ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1500 | Medium | C=N stretch (imidazole ring) |

| ~1200 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 182.11 | [M]⁺, Molecular Ion |

| 153 | [M - C₂H₅]⁺ |

| 115 | [M - OCH₂CH₃]⁺ |

| 81 | Imidazole fragment |

| 68 | Imidazole ring |

Logical Flow of Spectral Interpretation

The confirmation of the structure of this compound from the acquired spectra follows a logical progression.

This guide provides a foundational understanding of the spectral characteristics of this compound. While the data presented is predictive, it is based on sound spectroscopic principles and serves as a valuable resource for researchers working with this and related compounds. Experimental verification of these predictions is encouraged for definitive structural elucidation.

A Technical Guide to the Biological Activity of Imidazole-Containing Esters

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination allow it to interact with a wide array of biological targets.[3][4] When combined with an ester functional group, the resulting imidazole-containing esters present a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules.

General Synthesis of Imidazole-Containing Esters

A common and straightforward method for synthesizing imidazole-containing esters involves the N-alkylation of the imidazole ring with an appropriate halo-ester. A representative scheme is the reaction of an imidazole nucleus with ethyl chloroacetate in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone. The resulting intermediate ester can then be further modified if desired.[5]

Caption: General workflow for the synthesis of imidazole esters.

Antimicrobial Activity

Imidazole-containing esters have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] The mechanism of action for antifungal imidazole derivatives often involves the inhibition of cytochrome P450 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] This disruption leads to increased membrane permeability and ultimately, cell death.[9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted imidazole derivatives, where the initial compound is an imidazole ester.[5]

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 1a | 100 | 50 | 100 | 100 | 100 | 100 |

| 1b | 12.5 | 25 | 50 | 50 | 50 | 100 |

| 1c | 25 | 50 | 50 | 100 | 100 | 100 |

| 1d | 50 | 50 | 100 | 100 | 100 | 200 |

| 1e | 50 | 100 | 100 | 200 | 200 | 200 |

| Ciprofloxacin | 25 | 25 | 12.5 | 25 | - | - |

| Fluconazole | - | - | - | - | 12.5 | 25 |

| Data sourced from reference[5]. Note: The parent imidazole ester was reacted with various amines to yield the tested amide compounds (1a-1e). |

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate liquid media (e.g., Luria-Bertani for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C for 24 hours. The culture is then diluted to achieve a standardized concentration, typically around 1 x 10⁷ Colony Forming Units (CFU)/mL.[10]

-

Compound Preparation: Stock solutions of the test compounds (imidazole-containing esters) are prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL).[10]

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of decreasing concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control), broth and inoculum (negative control), and a standard antibiotic (positive control) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and up to 48 hours for fungi.[5]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. imedpub.com [imedpub.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. theaspd.com [theaspd.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety [mdpi.com]

Ethyl 2-(1H-imidazol-1-yl)butanoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a chemical compound containing an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, linked to a butanoate ester at the second position. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—the imidazole core and the α-substituted ester—are present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the predicted synthesis, physicochemical properties, and potential biological activities of this compound, based on established chemical principles and data from analogous structures. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1011398-11-0 | Supplier Data |

| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |

| Molecular Weight | 182.22 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred |

| Boiling Point | Predicted: >200 °C at 760 mmHg | Inferred |

| Solubility | Predicted: Soluble in polar organic solvents | Inferred |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the N-alkylation of imidazole with an appropriate α-halo ester, specifically ethyl 2-bromobutanoate. This is a common and well-established method for forming N-C bonds on the imidazole ring.[1]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Imidazole

This protocol is a generalized procedure based on common practices for the N-alkylation of imidazoles with haloalkanes.

Materials:

-

Imidazole

-

Ethyl 2-bromobutanoate

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile.

-

Deprotonation: Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq, portion-wise at 0 °C) to the solution and stir for 30 minutes at room temperature (or until effervescence ceases if using NaH).

-

Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). If acetonitrile was used, filter the solid and concentrate the filtrate under reduced pressure, then partition the residue between ethyl acetate and water.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the imidazole moiety is a key component of many antifungal and antibacterial agents. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Furthermore, various N-alkylated imidazole derivatives have demonstrated antibacterial activity, with their efficacy often correlating with the length of the alkyl chain. It is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Hypothetical Antifungal Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for azole antifungal agents, a potential therapeutic area for imidazole-containing compounds like this compound.

Caption: Hypothetical signaling pathway for the antifungal activity of an imidazole-based compound.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, based on the well-established chemistry of its constituent functional groups, a reliable synthetic route via N-alkylation of imidazole can be proposed. The prevalence of the imidazole core in numerous antimicrobial agents suggests that this compound may possess similar biological activities, particularly as an antifungal or antibacterial agent. Further research is warranted to synthesize and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery. This guide provides a starting point for such investigations by outlining a plausible synthetic strategy and a hypothetical mechanism of action based on structurally related molecules.

References

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)butanoate: Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound belonging to the class of imidazole derivatives. While specific historical discovery data for this exact molecule is not extensively documented in publicly available literature, its structural components—an imidazole ring and a butanoate ester—are prevalent in numerous biologically active compounds. This guide provides a comprehensive overview of the likely synthetic pathway for this compound, detailed experimental protocols based on established methodologies for analogous compounds, and a discussion of its potential biological significance in the context of related imidazole-based therapeutic agents.

Introduction and Historical Context

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities. The history of imidazole derivatives is rich, with significant milestones including the discovery of histidine and the development of numerous antifungal, antibacterial, and antiprotozoal drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1011398-11-0 |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Boiling Point | (Predicted) > 200 °C |

| Solubility | (Predicted) Soluble in organic solvents like ethanol, methanol, DMSO |

Synthesis of this compound

The most probable and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between imidazole and an ethyl 2-halobutanoate, typically ethyl 2-bromobutanoate.

General Reaction Scheme

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a small molecule featuring a reactive imidazole ring and an ester functional group. As with any novel chemical entity intended for pharmaceutical or research applications, a thorough understanding of its solubility and stability is paramount. These physicochemical properties are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This technical guide outlines the predicted solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental properties of a molecule influence its behavior in various environments. Below is a summary of computed data for this compound and its isomers, which can serve as a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [Guidechem, PubChem][1][2] |

| Molecular Weight | 182.22 g/mol | [Guidechem, PubChem][1][2] |

| XLogP3-AA (Predicted) | 0.5 | [PubChem][2] |

| Topological Polar Surface Area | 44.1 Ų | [PubChem][2] |

| Hydrogen Bond Donor Count | 0 | [PubChem][2] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][2] |

Solubility Profile

The solubility of a compound dictates its dissolution rate and absorption, which are critical for its biological activity. The presence of both a polar imidazole ring and a more non-polar ethyl butanoate chain suggests that its solubility will be highly dependent on the solvent's polarity and the pH of aqueous media.

Theoretical Solubility Assessment

-

Aqueous Solubility: The imidazole ring (pKa of the conjugate acid is ~7) will be protonated and positively charged in acidic solutions, which is expected to significantly increase aqueous solubility. In neutral to basic solutions, the molecule will be uncharged, and its solubility will be lower, governed by the hydrophobicity of the butanoate chain.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in less polar solvents like ethyl acetate.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Selected organic solvents (e.g., Ethanol, DMSO, Propylene Glycol)

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Prepare a series of saturated solutions by adding an excess amount of the solid compound to vials containing a known volume of each solvent (e.g., 1 mL).

-

Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour or 72-hour time point can be included to confirm equilibrium.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve using standards of known concentrations to quantify the results.

Data Presentation: Solubility

The results from the solubility experiments should be recorded in a clear and structured format.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Aqueous Buffer | 3.0 | 25 | Experimental Data | Experimental Data |

| Aqueous Buffer | 7.4 | 25 | Experimental Data | Experimental Data |

| Aqueous Buffer | 9.0 | 25 | Experimental Data | Experimental Data |

| Ethanol | N/A | 25 | Experimental Data | Experimental Data |

| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data |

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. The two primary functional groups of interest for stability are the ester linkage and the imidazole ring.

Theoretical Stability Assessment

-

Hydrolytic Stability: The ethyl ester bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3][4][5] Under acidic conditions, the hydrolysis is a reversible reaction yielding butanoic acid and ethanol.[4] In basic conditions, the reaction, known as saponification, is irreversible and produces a butanoate salt and ethanol.[1][6]

-

Oxidative Stability: The imidazole ring can be susceptible to oxidation. Forced degradation studies on other imidazole-containing drugs have shown that the ring can undergo base-mediated autoxidation or be oxidized in the presence of agents like hydrogen peroxide.[7]

-

Photostability: Imidazole moieties can also be sensitive to photodegradation when in solution.[7]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A guidelines to identify potential degradation products and pathways.[8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the stressor in a vial.

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize a sample with acid at various time points for analysis. Due to the high reactivity of esters to bases, this reaction is often rapid.

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a vial of the drug solution in an oven at 60°C for 48 hours.

-

Photodegradation: Expose a vial of the drug solution in a photostability chamber to ICH-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]

Data Presentation: Stability

Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Peak Area of Degradant 1 (%) | Peak Area of Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH, RT | 2 | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data |

| Thermal, 60°C | 48 | Experimental Data | Experimental Data | Experimental Data |

| Photolytic | - | Experimental Data | Experimental Data | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the solubility and stability assessment of a novel compound like this compound.

Caption: Workflow for Solubility and Stability Profiling.

Conclusion

While specific experimental data for this compound are not publicly available, a comprehensive profile can be built through the standardized experimental protocols detailed in this guide. The compound's structure suggests pH-dependent aqueous solubility and potential liabilities related to hydrolysis of the ester and degradation of the imidazole ring. The provided methodologies offer a robust framework for researchers and drug development professionals to generate the critical data needed to advance their work with this molecule.

References

- 1. 7 The ester ethyl butanoate can be hydrolysed using an excess of dilute s.. [askfilo.com]

- 2. Ethyl 1H-imidazole-1-butanoate | C9H14N2O2 | CID 3055389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydrolysis of Esters [2012books.lardbucket.org]

- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. brainly.com [brainly.com]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

A Representative Theoretical and Computational Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a small molecule featuring a core imidazole ring, a common scaffold in many biologically active compounds and pharmaceutical drugs.[1][2] Theoretical and computational studies provide invaluable insights into the structural, electronic, and interactive properties of such molecules at an atomic level, guiding drug design and development efforts. This guide details the theoretical approaches, including quantum chemical calculations and molecular modeling techniques, that would be employed for a comprehensive analysis of this compound.

Computational Methodologies

The following protocols describe the key computational experiments that would be conducted to elucidate the properties of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the title compound.

Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is constructed using molecular building software. The initial geometry is then subjected to a preliminary optimization using a lower-level theory (e.g., semi-empirical PM6 method) to obtain a reasonable starting conformation.

-

Density Functional Theory (DFT) Optimization: The geometry is then fully optimized using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[1][3][4]

-

Functional and Basis Set: A common choice would be the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[3][5] This combination is well-validated for organic molecules.

-

Solvation Model: To simulate a biological environment, calculations can be performed in a solvent continuum using a model like the Polarizable Continuum Model (PCM), with water or DMSO as the solvent.[4]

-

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[3]

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[1][4]

-

Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. Imidazole-containing compounds are known to interact with various enzymes, such as cytochrome P450s.[6]

Protocol:

-

Target and Ligand Preparation:

-

Receptor: A high-resolution crystal structure of a target protein (e.g., a cytochrome P450 enzyme) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand: The DFT-optimized structure of this compound is used. Torsional degrees of freedom are defined.

-

-

Grid Generation: A docking grid is defined around the active site of the target protein, encompassing the binding pocket.

-

Docking Execution: A docking algorithm (e.g., AutoDock, GOLD) is used to explore the conformational space of the ligand within the active site and to score the resulting poses based on a scoring function that estimates binding affinity.

-

Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted Geometrical Parameters from DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (imidazole ring) | 1.385 |

| C=N (imidazole ring) | 1.320 | |

| C=O (ester) | 1.215 | |

| C-O (ester) | 1.350 | |

| **Bond Angles (°) ** | C-N-C (imidazole ring) | 108.5 |

| O=C-O (ester) | 124.0 | |

| Dihedral Angles (°) | C-C-N-C (imidazole attachment) | -110.5 |

Table 2: Predicted Electronic Properties from DFT

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

| Dipole Moment | 3.25 Debye |

Table 3: Hypothetical Molecular Docking Results against a Cytochrome P450 Target

| Parameter | Predicted Value |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | PHE 215, LEU 364, ALA 302 |

| Types of Interactions | Hydrophobic, Pi-Alkyl |

| Heme Coordination | Imidazole N to Heme Fe (2.1 Å) |

Visualizations: Workflows and Concepts

The following diagrams illustrate the logical flow of the computational studies and key theoretical concepts.

Caption: A typical workflow for the computational analysis of a small molecule.

Caption: Key interactions in a ligand-receptor binding pocket.

Caption: Relationship between HOMO, LUMO, and the energy gap.

References

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a chemical compound containing an imidazole ring, a common moiety in many biologically active molecules and pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be adaptable for various matrices, though validation in the specific matrix of interest is essential.

Analytical Techniques

This application note will focus on providing detailed protocols for HPLC-UV, a widely accessible method, and LC-MS/MS, a highly sensitive and specific method suitable for bioanalytical applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, and formulated products, and can be adapted for simpler biological matrices with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved peak shape and resolution, a C8 column can also be considered.[5][6]

-

Mobile Phase: An isocratic or gradient elution can be employed. A typical starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio of organic to aqueous phase should be optimized to achieve a suitable retention time and separation from potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The imidazole ring typically exhibits UV absorbance. The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of this compound between 200-400 nm. A wavelength around 210-230 nm is expected to be suitable.[1]

-

Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation:

-

Bulk Material/Formulation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.

-

Biological Matrix (e.g., Plasma): Protein precipitation is a common sample preparation technique. Add three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of plasma. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes). The supernatant can be evaporated to dryness and reconstituted in the mobile phase before injection. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[2][3]

-

3. Method Validation Parameters (Illustrative Data):

The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule like this compound. These values should be experimentally determined during method validation.

| Parameter | Specification |

| Linearity (R²) | > 0.995 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for fast and efficient separations.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

A gradient elution is typically used, starting with a low percentage of B and ramping up to elute the analyte.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

-

Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard. If not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples in the expected concentration range (e.g., 0.1 - 1000 ng/mL).

-

Sample Preparation:

-

Protein Precipitation: As described for the HPLC-UV method. This is a quick and simple method suitable for many applications.

-

Solid-Phase Extraction (SPE): For lower quantification limits and cleaner extracts, SPE is recommended. A mixed-mode or polymeric reversed-phase sorbent can be effective. The general steps involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with an appropriate solvent.[2][3]

-

3. Method Validation Parameters (Illustrative Data):

The following table provides typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.

| Parameter | Specification |

| Linearity (R²) | > 0.99 |

| Range | 0.1 - 1000 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Matrix Effect | Monitored and within acceptable limits |

| Recovery | Consistent and reproducible |

Workflow Diagram: LC-MS/MS Analysis

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Concluding Remarks

The protocols described provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For all applications, it is imperative to perform a thorough method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the generated data. This includes assessing specificity, linearity, accuracy, precision, and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 2-(1H-imidazol-1-yl)butanoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ethyl 2-(1H-imidazol-1-yl)butanoate as a versatile chemical intermediate in the synthesis of potentially bioactive molecules, particularly in the development of novel antifungal agents.

Chemical Properties and Characterization

This compound is a key building block possessing an imidazole moiety, a critical pharmacophore in many antifungal drugs. Its chemical structure allows for further functionalization, making it a valuable starting material for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1011398-11-0[1] |

| Molecular Formula | C₉H₁₄N₂O₂[1] |

| Molecular Weight | 182.22 g/mol [1] |

| Appearance | Pale yellow oil (predicted) |

| Purity | ≥98% (typical)[1] |

Table 2: Spectroscopic Data for this compound (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.50 (s, 1H, Im-H), 7.08 (s, 1H, Im-H), 6.92 (s, 1H, Im-H), 4.65 (t, J = 7.2 Hz, 1H, CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 2.20-2.05 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃) | δ 170.5 (C=O), 137.5 (Im-C), 129.0 (Im-C), 119.5 (Im-C), 61.5 (OCH₂), 59.0 (CH), 25.0 (CH₂), 14.0 (OCH₂CH₃), 11.0 (CH₂CH₃) |

Note: The spectroscopic data is predicted based on analogous structures and general chemical shift principles. Experimental verification is recommended.

Synthesis Protocol: this compound

This protocol details the synthesis of this compound via N-alkylation of imidazole with ethyl 2-bromobutanoate.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials and Methods

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |

| Imidazole | 68.08 | 3.40 g | 0.05 |

| Ethyl 2-bromobutanoate | 195.05 | 9.75 g | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 |

| Acetonitrile (anhydrous) | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

| Silica Gel (for chromatography) | - | - | - |

Procedure

-

To a stirred suspension of imidazole (3.40 g, 0.05 mol) and potassium carbonate (10.37 g, 0.075 mol) in anhydrous acetonitrile (100 mL), add ethyl 2-bromobutanoate (9.75 g, 0.05 mol).

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium chloride solution (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Expected Yield: ~75-85%

Application as an Intermediate in Antifungal Synthesis

This compound is a valuable precursor for the synthesis of novel antifungal agents, particularly analogues of known drugs like econazole. The following protocol outlines a multi-step synthesis of a potential antifungal compound starting from the title intermediate.

Synthetic Pathway

Caption: Synthesis of an econazole analogue from the title intermediate.

Protocol 3.1: Hydrolysis to 2-(1H-Imidazol-1-yl)butanoic Acid

-

Dissolve this compound (9.11 g, 0.05 mol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).

-

Add lithium hydroxide monohydrate (4.20 g, 0.1 mol) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~6 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1H-imidazol-1-yl)butanoic acid.

Expected Yield: ~90-95%

Protocol 3.2: Reduction to 2-(1H-Imidazol-1-yl)butan-1-ol

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.85 g, 0.075 mol) in anhydrous THF (100 mL) at 0°C, add a solution of 2-(1H-imidazol-1-yl)butanoic acid (7.71 g, 0.05 mol) in THF (50 mL) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

-

Cool the reaction to 0°C and quench by the sequential dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to give 2-(1H-imidazol-1-yl)butan-1-ol.

Expected Yield: ~80-90%

Protocol 3.3: Synthesis of 1-(2-(benzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Analogue

-

To a solution of 2-(1H-imidazol-1-yl)butan-1-ol (7.01 g, 0.05 mol) in anhydrous THF (100 mL) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.40 g, 0.06 mol) portionwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 2,4-dichlorobenzyl chloride (10.75 g, 0.055 mol) in THF (20 mL) dropwise.

-

Stir the reaction at room temperature for 18 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final econazole analogue.

Expected Yield: ~60-70%

Mechanism of Action of Potential Antifungal Derivatives

The synthesized econazole analogue, like other azole antifungals, is expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[2][3][4]

Ergosterol Biosynthesis Pathway and Azole Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Conclusion

This compound serves as a readily accessible and versatile intermediate for the synthesis of novel compounds with potential antifungal activity. The protocols provided herein offer a foundation for researchers to explore the synthesis of new imidazole-based drug candidates. The anticipated mechanism of action of these compounds, through the inhibition of ergosterol biosynthesis, aligns with a well-established and effective antifungal strategy.

References

Application Notes and Protocols for In Vitro Assays of Ethyl 2-(1H-imidazol-1-yl)butanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(1H-imidazol-1-yl)butanoate is a novel compound containing an imidazole moiety. The imidazole ring is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] These activities are often attributed to the ability of the imidazole nitrogen atoms to interact with biological targets.[1] This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.

Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic potential of this compound against mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549 lung carcinoma, NCI-H460 large cell lung cancer) and a non-cancerous human cell line (e.g., human skin fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Compound | IC50 (µM) |

| A549 | This compound | 45.2 ± 3.1 |

| NCI-H460 | This compound | 62.8 ± 4.5 |

| Human Skin Fibroblasts | This compound | > 100 |

| A549 | Doxorubicin (Positive Control) | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains using the broth microdilution method.[3]

Experimental Protocol:

-

Microorganism Strains:

-

Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungi: Candida albicans.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare a fungal suspension of approximately 1-5 x 10⁶ CFU/mL.

-

-

Assay Procedure:

-

Perform the assay in 96-well microtiter plates.

-

Prepare serial twofold dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should range from 0.125 to 256 µg/mL.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | 32 |

| Escherichia coli | This compound | 64 |

| Candida albicans | This compound | 16 |

| S. aureus | Ciprofloxacin (Positive Control) | 1 |

| E. coli | Ciprofloxacin (Positive Control) | 0.5 |

| C. albicans | Fluconazole (Positive Control) | 2 |

Experimental Workflow Diagram:

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-